7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core with a 2,4-dimethoxyphenyl substituent at position 7 and an N-phenyl carboxamide group at position 5. Its structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-10-9-15(28-2)11-17(16)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFHJLCAESVERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the reaction of aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole in the presence of various catalysts such as p-toluenesulfonic acid, HCl, or triethylaminium-N-sulfonic acid tetrachloroaluminate . The reaction is usually carried out at elevated temperatures (around 60°C) under solvent-free conditions to achieve high yields (40% to 96%) . Industrial production methods may involve the use of heterogeneous catalysts supported on magnetic nanoparticles to facilitate easy recovery and reuse of the catalyst .
Chemical Reactions Analysis
7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxy groups, using reagents like halogens or alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Biological Activities
The triazolo[1,5-a]pyrimidine derivatives have been extensively studied for their biological activities. Notably, they exhibit:
- Antiviral Activity : These compounds have shown efficacy against various viruses including influenza and hepatitis viruses. They inhibit viral replication by targeting specific viral proteins.
- Antitumor Activity : Research indicates that structural modifications can lead to enhanced antitumor properties by disrupting cellular processes such as tubulin polymerization .
Antiviral Applications
Recent studies highlight the compound's potential in antiviral therapy:
- Mechanism of Action : The compound has been identified as an inhibitor of the PA-PB1 interaction in influenza viruses, which is crucial for viral replication. The IC50 values indicate the concentration required to inhibit 50% of the complex formation in vitro assays .
- Synthesis and Evaluation : Efficient synthetic routes have been developed for producing various derivatives of triazolo-pyrimidines that maintain or enhance their antiviral properties. For instance, modifications at the C-2 position have led to compounds with improved activity against influenza virus replication .
Table of Biological Activities
Case Studies
- Influenza Virus Inhibition :
- Antitumor Efficacy :
- Broad-Spectrum Antiviral Agents :
Mechanism of Action
The mechanism of action of 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes and proteins involved in critical biological pathways, such as DNA synthesis and cell division . It forms hydrogen bonds with amino acid residues in the active sites of these targets, leading to the inhibition of their activity . This mechanism is particularly relevant in its anticancer and antibacterial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The triazolopyrimidine scaffold allows for extensive structural diversification. Key comparisons include:
Substituents on the Aryl Group (Position 7)
- 3,4,5-Trimethoxyphenyl derivatives (e.g., compound 5a ): These exhibit enhanced steric bulk and hydrogen-bonding capacity compared to the 2,4-dimethoxyphenyl group in the target compound. Such substitutions often improve binding to biological targets but may reduce solubility due to increased hydrophobicity .
- 4-Substituted phenyl groups (e.g., isopropyl, isopropoxy, or thioether substituents): These modifications (as in ) influence lipophilicity and bioavailability. For example, 4-isopropylphenyl derivatives show moderate antibacterial activity against Enterococcus faecium .
Carboxamide Substituents (Position 6)
Physicochemical Properties
Key Trends :
- Methoxy substitutions generally increase melting points due to improved crystallinity.
- Halogenated or nitro groups reduce solubility but enhance target affinity .
Biological Activity
7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities, including potential applications in antibacterial, antiviral, and anticancer therapies. Understanding its biological activity is crucial for further development and application in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H21N5O3
- Molecular Weight : 391.431 g/mol
- IUPAC Name : this compound
This compound exhibits a complex structure that contributes to its biological interactions. The presence of the dimethoxyphenyl group is particularly significant in influencing its pharmacological properties.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), which plays a vital role in cell cycle regulation. By inhibiting CDK2 activity, the compound can significantly affect cellular proliferation and growth.
Biochemical Pathways
The inhibition of CDK2 leads to disruption in the CDK2/cyclin A2 pathway, which is crucial for cell cycle progression. This mechanism highlights the potential of this compound as an anticancer agent.
Anticancer Activity
Recent studies have indicated that this compound exhibits potent anticancer properties:
- In vitro Studies : The compound has demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 14.5 µM to 19.4 µM .
Antiviral Activity
Research has shown that triazolopyrimidine derivatives can inhibit HIV replication by targeting the RNase H function of reverse transcriptase:
- HIV Inhibition : Compounds structurally similar to our target have been evaluated for their ability to inhibit HIV with IC50 values in the low micromolar range (e.g., 0.41 µM for some derivatives) . Although specific data on our compound's antiviral activity is limited, its structural analogs suggest potential efficacy against viral infections.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activities of triazolopyrimidine derivatives:
- Anticancer Evaluation : A series of synthesized compounds based on the triazolopyrimidine scaffold were tested against various cancer cell lines. The results indicated that modifications at specific positions on the scaffold significantly influenced anticancer activity .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their biological targets. For instance, structural modifications that enhance binding affinity to CDK2 have been identified as key factors contributing to increased anticancer potency .
- Pharmacokinetic Properties : Preliminary studies suggest favorable pharmacokinetic profiles for compounds similar to our target, indicating good bioavailability and metabolic stability .
Q & A
Q. Case study :
- N-Phenyl carboxamide : Enhances binding to CB2 receptors (IC < 1 µM) vs. cyclohexyl analogues (IC > 10 µM) .
- Methoxy groups : Increase metabolic stability but reduce solubility; 2,4-dimethoxy substitution optimizes balance .
- Methyl at C5 : Improves membrane permeability (PAMPA assay: Pe > 5 × 10 cm/s) .
Basic: What analytical techniques resolve data contradictions in published studies?
- Chromatographic purity : Use HPLC (C18 column, acetonitrile/water) to detect impurities (<0.5% area) .
- Thermal analysis : DSC/TGA confirms melting points (e.g., 195°C vs. 192°C ), indicating polymorphic differences.
- Reproducibility : Validate protocols using shared reagents (e.g., Aldrich-sourced TMDP) and standardized NMR solvents .
Advanced: How can green chemistry metrics improve synthesis sustainability?
- E-factor : Method B (TMDP) reduces waste to <0.5 kg/kg product vs. Method A (DMF) at ~3 kg/kg .
- Atom economy : MCRs achieve >75% vs. stepwise syntheses (~50%) .
- Solvent selection guide : Prefer ethanol/water (GSK score: 8/10) over DMF (score: 2/10) .
Advanced: What are the challenges in crystallizing this compound for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
